molecular formula C10H13BrClN B8188453 (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Cat. No.: B8188453
M. Wt: 262.57 g/mol
InChI Key: OSFXULGYSXHFHM-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chiral tetrahydroisoquinoline derivative featuring a bromine atom at position 6 and a methyl group at position 3 in the S-configuration. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name

(3S)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXULGYSXHFHM-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(CN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Cyclization

The Pictet-Sengler reaction between phenethylamine derivatives and aldehydes offers a direct route to tetrahydroisoquinolines. For enantioselective synthesis, chiral auxiliaries or catalysts are employed:

Procedure :

  • Starting material : 3-Bromophenethylamine is condensed with (R)-glyceraldehyde acetonide under acidic conditions (HCl, CH₃COOH) to induce cyclization.

  • Stereochemical outcome : The chiral auxiliary directs the formation of the (S)-configured methyl group at C3.

  • Yield : 65–72% with ≥90% enantiomeric excess (ee).

ParameterValue
Temperature60–80°C
Reaction Time12–24 hours
CatalystChiral Brønsted acid (e.g., TRIP)
SolventDichloroethane

Enzymatic Resolution of Racemic Intermediates

Racemic 3-methyl-THIQ derivatives can be resolved using lipases or esterases:

  • Substrate : Racemic 3-methyl-6-bromo-THIQ ester.

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact.

  • Yield : 40–45% isolated yield of (S)-isomer with >99% ee.

Regioselective Bromination Strategies

Directed Ortho-Metalation (DoM)

Aryl bromination is achieved via lithium-halogen exchange followed by electrophilic quenching:

Procedure :

  • Lithiation : 3-Methyl-THIQ is treated with n-butyllithium (-78°C, THF) to generate a lithiated intermediate.

  • Bromination : Quenching with 1,2-dibromoethane introduces bromine at the 6-position.

  • Work-up : Acidic hydrolysis yields the free base, which is converted to the hydrochloride salt via HCl gas in Et₂O.

ParameterValue
Temperature-78°C (lithiation), 0°C (quench)
Yield68–75%
Regioselectivity>95% 6-bromo isomer

Electrophilic Aromatic Substitution

Direct bromination using Br₂ in the presence of Lewis acids:

  • Conditions : Br₂ (1.1 eq), FeCl₃ (10 mol%) in CH₂Cl₂ at 0°C.

  • Limitation : Lower regioselectivity (70–80% 6-bromo isomer) due to competing 7- and 8-bromination.

Salt Formation and Crystallization

The free base is converted to the hydrochloride salt via:

  • Solvent : Et₂O or CH₃CN.

  • HCl Source : Gaseous HCl or concentrated HCl(aq).

  • Crystallization : Recrystallization from EtOH/Et₂O yields white crystalline solid (mp 218–220°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)RegioselectivityScalability
Asymmetric Cyclization65–72≥90N/AModerate
Enzymatic Resolution40–45>99N/ALow
Directed Metalation68–75N/A>95High
Electrophilic Bromination50–60N/A70–80High

Optimization and Industrial Considerations

  • Catalyst Recycling : Chiral Brønsted acids (e.g., TRIP) can be recovered via column chromatography, reducing costs.

  • Green Chemistry : Substitute FeCl₃ with Bi(OTf)₃ for improved eco-compatibility in electrophilic bromination.

  • Continuous Flow Systems : Directed metalation reactions benefit from flow reactors to enhance reproducibility .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Center

The secondary amine in the tetrahydroisoquinoline core undergoes alkylation or arylation under basic conditions. A representative reaction involves coupling with electrophilic heterocycles:

Reaction Conditions Yield Reference
Reaction with 2-chloro-4-(pyridin-3-yl)pyrimidineAcetonitrile, DIPEA, 130°C, 18h, N₂ atmosphere88%

Mechanistic Insight :
The reaction proceeds via deprotonation of the secondary amine by DIPEA, forming a nucleophilic species that attacks the electron-deficient pyrimidine chloride. The high temperature facilitates SNAr (nucleophilic aromatic substitution).

Functionalization via Cross-Coupling Reactions

The bromine substituent at position 6 enables palladium-catalyzed cross-couplings, though direct examples for this specific compound are not explicitly documented. Based on analogous bromo-THIQ systems:

Reaction Type Expected Conditions Potential Applications
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂OIntroduction of aryl groups at C6
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine substrate, tolueneFormation of C–N bonds

Note : Steric hindrance from the 3-methyl group may influence reaction rates or regioselectivity .

Salt Formation and Solubility

As a hydrochloride salt, the compound exhibits distinct solubility properties:

Property Value Implications for Reactions
Water solubility0.0738 mg/mL (25°C)Limited aqueous-phase reactivity
LogP (XLOGP3)2.82Favors organic solvents (e.g., acetonitrile, THF)

Reactions often require polar aprotic solvents to dissolve the hydrochloride salt before deprotonation .

Hydrogenation and Reduction

While not directly reported for this compound, the tetrahydroisoquinoline core can undergo further hydrogenation under catalytic conditions:

Hypothetical Reaction Catalyst Outcome
Full saturation of the aromatic ringPd/C, H₂ (1 atm)Hexahydroisoquinoline derivative

Caution : Over-reduction may lead to ring-opening side reactions .

Acid/Base-Mediated Transformations

The hydrochloride salt can be converted to its free base for specific reactions:

Step Conditions Purpose
NeutralizationAq. NaHCO₃, extraction with DCMGenerate free amine for nucleophilic reactions

The free base exhibits enhanced nucleophilicity compared to the protonated form .

Key Challenges and Considerations:

  • Stereochemical Stability : The (S)-configuration at C3 may racemize under strongly acidic/basic conditions.

  • Regioselectivity : Competing reactivity at C6 (bromine) vs. C1 (amine) requires careful optimization.

  • Byproduct Formation : Residual nickel catalysts (from synthesis) could interfere with cross-couplings .

For further experimental validation, consult protocols for analogous bromo-THIQ systems in .

Scientific Research Applications

Medicinal Chemistry

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is primarily investigated for its potential therapeutic effects:

  • Neuroprotective Agents : Research indicates that compounds within the tetrahydroisoquinoline family exhibit neuroprotective properties. This compound's structure may enable it to interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases.
  • Antimicrobial Activity : Studies have shown that similar compounds demonstrate antimicrobial properties against various pathogens. The specific interactions of this compound with biological targets are under investigation .

Biological Studies

The compound's unique structural features make it a candidate for studying structure-activity relationships (SAR) in drug design:

  • Enzyme Interaction Studies : Ongoing research aims to elucidate how this compound binds to specific enzymes or receptors involved in disease pathways. Understanding these interactions could lead to the development of new therapeutic agents.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis:

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique reactivity and structural characteristics .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and its analogs:

Compound NameKey Differences
6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolineChlorine atom instead of bromine
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolineFluorine atom instead of bromine
6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinolineIodine atom instead of bromine

This comparison highlights the influence of halogen substitution on the compound's reactivity and biological activity.

Case Studies and Research Findings

Several case studies have explored the biological activities of tetrahydroisoquinolines:

  • Neuroprotective Effects : A study demonstrated that derivatives similar to (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline showed promise in protecting neuronal cells from oxidative stress and apoptosis .
  • Antimicrobial Efficacy : Research indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name & CAS (if available) Substituents & Positions Configuration Molecular Weight (g/mol) Notable Properties/Applications
(S)-6-Bromo-3-methyl-1,2,3,4-THIQ hydrochloride Br (C6), Me (C3) S ~263.5 (estimated) Chirality may enhance receptor selectivity
6-Bromo-1,2,3,4-THIQ hydrochloride Br (C6) - 248.547 Simpler structure; used in synthetic routes
6-(Trifluoromethyl)-1,2,3,4-THIQ hydrochloride CF₃ (C6) - ~247.6 (estimated) Enhanced lipophilicity; metabolic stability
8-Bromo-6-methoxy-1,2,3,4-THIQ Br (C8), OMe (C6) - 242.115 Dual substituents; potential photostability
2-Phenyl-1,2,3,4-THIQ Ph (C2) - 209 Used in photoreaction studies (Ru catalysis)
3,6,7-Trimethoxy-4-methyl-THIQ OMe (C3, C6, C7), Me (C4) - ~297.3 (estimated) Antidiabetic activity in rodent models

Abbreviations: THIQ = Tetrahydroisoquinoline; OMe = Methoxy; Ph = Phenyl.

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. Trifluoromethyl (C6) : Bromine’s electron-withdrawing nature may facilitate electrophilic substitution, while the trifluoromethyl group (CF₃) increases lipophilicity and metabolic resistance, as seen in compound .
  • Methoxy vs. Bromine (C6) : Methoxy groups (e.g., in ) are electron-donating, altering electronic distribution compared to bromine, which may influence redox reactivity or receptor interactions.

Biological Activity

(S)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chiral organic compound belonging to the tetrahydroisoquinoline family. Its unique structure and substitution pattern contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound has the molecular formula C10H12BrN·HCl and a molar mass of 226.11 g/mol. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position enhances its reactivity and biological interactions. The stereochemistry of this compound can significantly influence its pharmacological properties due to its chiral nature.

Biological Activities

Research indicates that tetrahydroisoquinolines, including this compound, exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that some tetrahydroisoquinoline derivatives possess antimicrobial effects against a range of pathogens. The specific activity of this compound against bacterial strains is currently under investigation .
  • Neuroprotective Effects : Compounds in this class have been explored for their potential neuroprotective effects. They may interact with neurotransmitter systems, offering therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms. Its structural modifications can enhance its efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors such as dopamine and serotonin receptors.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.
  • Oxidative Stress Modulation : The compound may have antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

  • Neuroprotective Study : A study evaluating the neuroprotective effects of various tetrahydroisoquinoline derivatives found that this compound showed significant promise in preventing neuronal cell death induced by oxidative stress .
  • Antimicrobial Activity : Another investigation reported that the compound exhibited selective antibacterial activity against Gram-positive bacteria while showing lower toxicity towards mammalian cells .

Comparative Analysis with Related Compounds

Compound NameKey DifferencesBiological Activity
6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinolineChlorine instead of bromineModerate antimicrobial activity
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolineFluorine instead of bromineLimited neuroprotective effects
6-Iodo-3-methyl-1,2,3,4-tetrahydroisoquinolineIodine instead of bromineEnhanced anticancer properties

The unique substitution pattern of (S)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride contributes to its specific biological interactions and activities compared to its analogs .

Q & A

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Use receptor binding assays (e.g., opioid or dopamine receptors) to assess affinity, enzyme inhibition studies (e.g., monoamine oxidase or nitric oxide synthase), and cell viability assays (e.g., SH-SY5Y neurons) to evaluate cytotoxicity. Dose-response curves should be established at concentrations ranging from 1 nM to 100 µM, with positive controls like morphine or clorgyline .

Advanced Research Questions

Q. How can contradictions between in vitro activity and in vivo efficacy be resolved for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma half-life, bioavailability via oral/IP administration) and metabolite identification (LC-MS/MS) to assess metabolic stability. Compare in vitro IC50 values with in vivo ED50 in rodent models, adjusting for blood-brain barrier penetration using logP calculations (>2.5 suggests CNS activity). Contradictions may arise from species-specific metabolism or off-target effects, requiring transcriptomic profiling (RNA-seq) of treated tissues .

Q. What strategies optimize enzymatic synthesis for scalable production while preserving stereochemical integrity?

  • Methodological Answer : Engineer IREDs via directed evolution to enhance catalytic efficiency and enantioselectivity toward the target substrate. Use high-throughput screening with fluorescence-based assays or microfluidic platforms. Optimize reaction conditions (e.g., cofactor recycling with glucose dehydrogenase, pH 7.5–8.5) and scale-up using fed-batch bioreactors to minimize byproduct formation .

Q. How can computational modeling predict the neuropharmacological mechanisms and toxicity risks of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding to neuronal receptors (e.g., NMDA or μ-opioid). Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability over 100 ns trajectories. QSAR models can predict toxicity endpoints (e.g., LD50) based on structural analogs. Validate predictions with in vitro calcium imaging or patch-clamp electrophysiology in primary neurons .

Q. What advanced analytical techniques resolve stability issues under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to detect degradation products (e.g., dehalogenation or oxidation). Use NMR kinetic studies to identify hydrolytic pathways in aqueous buffers. For long-term storage, lyophilization under argon and storage at -20°C in amber vials is recommended .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., fixed cell lines, identical buffer conditions). Perform meta-analysis of published data to identify confounding variables (e.g., solvent differences like DMSO vs. saline). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference with structurally related compounds (e.g., 6-fluoro or 7-methoxy analogs) to isolate substituent-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.